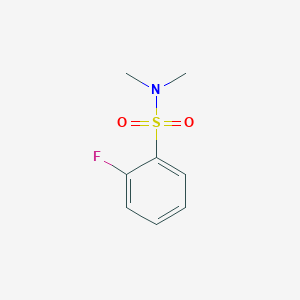

2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZOPXBTMLYXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of Fluorinated N,N-Dimethylbenzenesulfonamides: A Technical Guide

Executive Summary & Core Directive

The thermodynamic stability of fluorinated N,N-dimethylbenzenesulfonamides is a critical parameter in drug design, influencing shelf-life, metabolic fate, and formulation viability. Unlike their primary sulfonamide counterparts (often used as Carbonic Anhydrase inhibitors), the N,N-dimethyl variants lack the acidic N-H proton, rendering them chemically distinct.

This guide synthesizes the competing electronic effects of the fluorine substituents (inductive electron withdrawal) against the steric and electronic shielding of the dimethylamino group.

Key Stability Takeaway:

-

Thermal: High stability (typically stable >200°C).[1] Decomposition is dominated by S-N bond homolysis or C-S cleavage, not defluorination.

-

Hydrolytic: Exceptionally stable at neutral pH. Fluorine substitution increases the electrophilicity of the sulfur atom, theoretically accelerating alkaline hydrolysis, but the reaction remains kinetically slow due to the steric bulk of the dimethyl group.

-

Metabolic: The primary degradation vector is oxidative N-dealkylation (CYP450 mediated), not hydrolytic cleavage or defluorination.

Theoretical Framework: The Fluorine Effect

To predict stability, we must quantify the electronic perturbation introduced by fluorine atoms on the benzenesulfonyl core.

Electronic Modulation (Hammett Correlation)

Fluorine is highly electronegative (

For the sulfonyl group (

-

Hammett Equation Application:

- (Sigma): Positive for Fluorine (electron-withdrawing).

- (Rho): Positive for nucleophilic attack at Sulfur.

-

Implication: Fluorination makes the sulfur center more susceptible to nucleophilic attack (

) compared to the non-fluorinated parent. However, the N,N-dimethyl substitution lowers the reaction rate constant (

Bond Dissociation Energy (BDE) Hierarchy

Thermodynamic stability is governed by the weakest link. In fluorinated N,N-dimethylbenzenesulfonamides, the BDE hierarchy is typically:

-

C(aryl)-F: ~115-120 kcal/mol (Strongest, chemically inert)

-

C(aryl)-S: ~70-80 kcal/mol

-

S-N: ~60-70 kcal/mol (Weakest link, thermal failure point)

-

C(methyl)-H: ~98 kcal/mol

Hydrolytic Stability Profile

Hydrolysis of N,N-dimethylbenzenesulfonamides is negligible under environmental conditions but can be forced under extreme alkaline stress.

Mechanism of Alkaline Hydrolysis

The mechanism follows an

However, the leaving group is the dimethylamine anion (

Figure 1: Nucleophilic attack pathway for alkaline hydrolysis. Fluorine enhances susceptibility, but the poor leaving group quality of dimethylamine retards the kinetics.

Thermal Stability & Decomposition[1][2][3]

Thermal Behavior (TGA/DSC)

Fluorinated N,N-dimethylbenzenesulfonamides exhibit high thermal stability.

-

Melting Point: Typically lower than primary sulfonamides due to the lack of intermolecular Hydrogen bonding (N-H...O=S).

-

Decomposition Onset (

): Generally >220°C.

Decomposition Pathway

Unlike perfluorinated alkyl substances (PFAS), the aromatic C-F bond is robust. The primary thermal degradation pathway involves the cleavage of the S-N bond, releasing sulfur dioxide (

Comparison Table: Thermal Stability Metrics

| Compound Class | Primary Degradation Product | Effect of Fluorination | |

| Benzenesulfonamide (Primary) | ~250°C | Neutral | |

| N,N-Dimethylbenzenesulfonamide | ~230°C | Slight Destabilization (Steric) | |

| Fluorinated N,N-Dimethyl | ~240°C | Stabilization (C-S bond strengthening) |

Metabolic Stability (In Vivo Context)

For drug development, thermodynamic stability translates to metabolic clearance.

-

Defluorination: Highly unlikely. The aromatic C-F bond is resistant to CYP450 oxidative cleavage unless an adjacent group activates it (e.g., via nucleophilic aromatic substitution,

, with glutathione). -

N-Dealkylation: This is the dominant metabolic liability. CYP450 enzymes will oxidize the N-methyl groups.

Figure 2: Metabolic fate. N-dealkylation is the kinetically favored pathway over defluorination or sulfonamide hydrolysis.

Experimental Protocols

To validate the thermodynamic stability of your specific fluorinated analog, follow these standardized protocols.

Protocol A: Accelerated Hydrolytic Stability (Stress Test)

Objective: Determine the pseudo-first-order rate constant (

-

Preparation: Dissolve compound (10 mM) in DMSO.

-

Buffer System: Prepare 1N NaOH (pH ~14) and 1N HCl (pH ~0) to force degradation. Neutral pH (PBS, pH 7.4) serves as control.

-

Incubation:

-

Mix 100 µL stock + 900 µL Buffer.

-

Incubate at 80°C in sealed HPLC vials (thermal stress required to observe measurable degradation for this stable class).

-

-

Sampling: Inject onto HPLC-UV/MS at t=0, 4h, 24h, 48h.

-

Analysis:

-

Monitor loss of parent peak area.

-

Plot

vs time. Slope = -

Success Criterion:

degradation at 24h/80°C indicates high stability.

-

Protocol B: Thermal Stability via TGA/DSC

Objective: Establish handling limits and solid-state stability.

-

Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).[1][2]

-

Conditions:

-

Pan: Alumina (open) or Aluminum (crimped with pinhole).

-

Atmosphere: Nitrogen (50 mL/min) to prevent oxidative combustion.[2]

-

Ramp: 10°C/min from 30°C to 400°C.

-

-

Data Interpretation:

-

Volatiles: Mass loss <150°C indicates solvent/moisture (not degradation).

-

Degradation: Onset of significant mass loss (step change).

-

Exotherm: Sharp DSC exotherm indicates hazardous decomposition (S-N bond energy release).

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Scott, K. A., et al. (2020).[3] The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding. Biomolecules. Link

-

Kevill, D. N., et al. (2006). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl chlorides. Organic & Biomolecular Chemistry. Link

-

PubChem. (2023). Compound Summary: 4-fluoro-N,N-dimethylbenzenesulfonamide.[4] National Library of Medicine. Link

Sources

Biological Activity Potential of 2-Fluoro-N,N-Dimethylbenzene-1-Sulfonamide Scaffolds

Executive Summary

The 2-fluoro-N,N-dimethylbenzene-1-sulfonamide scaffold represents a distinct pharmacological departure from classical primary benzenesulfonamides. While primary sulfonamides (

This technical guide analyzes the specific structure-activity relationships (SAR) of this scaffold, highlighting the synergistic role of the 2-fluoro substituent in metabolic stabilization and the tertiary sulfonamide in enhancing blood-brain barrier (BBB) permeability. We present evidence for its utility in anticonvulsant discovery, anti-hepatic fibrosis, and as a robust intermediate in CFTR modulator synthesis.

Chemical Space & Structural Logic

The "Dimethyl-Switch" in Pharmacology

The transformation of a primary sulfonamide to an N,N-dimethyl tertiary sulfonamide fundamentally alters the drug-like properties of the scaffold:

-

Loss of H-Bond Donor: Eliminates non-specific binding to targets requiring H-bond donation (e.g., CA active sites), increasing selectivity for hydrophobic pockets.

-

Lipophilicity Boost: The addition of two methyl groups significantly increases

, facilitating passive diffusion across lipid bilayers and the BBB. -

Electronic Shielding: The dimethylamino group is electronically distinct, preventing the ionization of the nitrogen, which is critical for neutral-state transport.

The Ortho-Fluoro Effect

The 2-fluoro (ortho-fluoro) substituent is not merely a halogen placeholder; it exerts specific effects:

-

Metabolic Blockade: It protects the susceptible ortho position from Cytochrome P450-mediated hydroxylation, extending half-life (

). -

Conformational Lock: Through electrostatic repulsion with the sulfonyl oxygens, the fluorine atom restricts the rotation of the phenyl-sulfur bond, pre-organizing the molecule for receptor binding.

Scaffold SAR Visualization

The following diagram illustrates the functional dissection of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) analysis of the 2-fluoro-N,N-dimethylbenzene-1-sulfonamide scaffold.

Therapeutic Applications & Mechanism of Action

CNS Modulation (Anticonvulsant Activity)

Unlike their primary counterparts, simple N,N-dimethyl phenylsulfonamides have demonstrated potent anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.

-

Mechanism: The high lipophilicity allows rapid CNS entry. The mechanism likely involves modulation of voltage-gated sodium channels or GABAergic pathways, distinct from the CA-dependent pH modulation of acetazolamide.

-

Data Point: Derivatives have shown protection against seizure induction comparable to standard antiepileptics, validating the tertiary sulfonamide as a viable CNS pharmacophore.

Antifibrotic Activity (JAK-STAT Pathway)

Recent studies identify benzenesulfonamide derivatives as potent inhibitors of hepatic fibrosis.

-

Target: JAK1-STAT1/3 signaling pathway.[1]

-

Effect: Downregulation of profibrotic markers including Collagen Type I Alpha 1 (COL1A1), Fibronectin (FN), and

-Smooth Muscle Actin ( -

Relevance: The 2-fluoro scaffold serves as a template to optimize binding affinity within the JAK kinase domain, reducing liver cirrhosis progression.

CFTR Modulation (Cystic Fibrosis)

The scaffold appears in patent literature as a key intermediate for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

-

Role: The 2-fluoro-N,N-dimethyl moiety acts as a stable hydrophobic anchor, positioning the rest of the molecule to correct

F508-CFTR folding defects.

Experimental Protocols

Synthesis of 2-Fluoro-N,N-dimethylbenzene-1-sulfonamide

A self-validating protocol for scaffold generation.

Reagents: 2-Fluorobenzenesulfonyl chloride (1.0 eq), Dimethylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

Procedure:

-

Preparation: Dissolve 2-fluorobenzenesulfonyl chloride in anhydrous DCM under nitrogen atmosphere at 0°C.

-

Addition: Dropwise add the dimethylamine solution, maintaining temperature

°C to prevent sulfonylation of impurities. -

Scavenging: Add triethylamine to neutralize the generated HCl.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

, and brine. Dry over -

Validation:

NMR should show a singlet at

Antifibrotic Potency Assay (In Vitro)

Protocol to assess inhibition of the JAK-STAT fibrotic pathway.

Objective: Quantify the reduction of

Workflow:

-

Cell Seeding: Seed HSC-T6 cells (

cells/well) in 6-well plates. -

Activation: Incubate with TGF-

1 (10 ng/mL) for 24 hours to induce fibrotic phenotype. -

Treatment: Treat cells with the test compound (0.1 - 10

M) for 48 hours. -

Lysis: Harvest cells using RIPA buffer containing protease/phosphatase inhibitors.

-

Western Blot:

-

Separate proteins via SDS-PAGE.

-

Probe with anti-

-SMA and anti-p-STAT3 antibodies. -

Normalize to GAPDH.

-

-

Self-Validation: Positive control (e.g., Ruxolitinib) must show

reduction in p-STAT3.

Signaling Pathway Visualization

Figure 2: Proposed Mechanism of Action (MOA) for antifibrotic activity via JAK-STAT inhibition.

Future Outlook & Optimization

To maximize the potential of this scaffold, future medicinal chemistry efforts should focus on:

-

C-4 Substitution: The 4-position (para to sulfonyl) is electronically coupled to the 2-fluoro group. Introducing heteroocycles here can create "push-pull" systems valuable for optical applications or kinase specificity.

-

N-Dealkylation Prodrugs: Investigating if the N,N-dimethyl group acts as a slow-release mechanism for the mono-methyl or primary sulfonamide active species in vivo.

-

Isostere Replacement: Replacing the dimethylamino group with cyclic amines (e.g., pyrrolidine, morpholine) to fine-tune solubility and metabolic clearance rates.

References

-

Bioorganic & Medicinal Chemistry Letters (2017). Simple N,N-dimethyl phenylsulfonamides show potent anticonvulsant effect in two standard epilepsy models. [Link][2]

-

Bioorganic & Medicinal Chemistry Letters (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. [Link][1]

- Google Patents (WO2007087066A2).1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)

-

Journal of Enzyme Inhibition and Medicinal Chemistry (2016). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. [Link]

Sources

Methodological & Application

The Strategic Application of 2-Fluoro-N,N-dimethylbenzene-1-sulfonamide in Directed ortho-Metalation: A Technical Guide for Advanced Synthesis

Introduction: Navigating Regioselectivity in Aromatic Functionalization

In the landscape of modern synthetic organic chemistry, the precise functionalization of aromatic rings is a cornerstone of molecular design, particularly in the fields of pharmaceutical and materials science. Among the array of methodologies available, Directed ortho-Metalation (DoM) stands out as a powerful and regioselective strategy for the introduction of substituents at a position ortho to a pre-existing functional group, known as a Directed Metalation Group (DMG). This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. The DoM reaction proceeds through the deprotonation of the most acidic proton ortho to the DMG by a strong organolithium base, forming a thermodynamically stable aryllithium intermediate that can be trapped by a wide variety of electrophiles.[1][2]

The efficacy of a DMG is intrinsically linked to its ability to coordinate with the organolithium base, thereby lowering the kinetic barrier to deprotonation at the adjacent C-H bond—a phenomenon known as the Complex Induced Proximity Effect (CIPE).[3][4] The N,N-dialkylsulfonamide moiety (-SO₂NR₂) is recognized as a potent DMG, capable of effectively directing metalation.[5][6] Concurrently, the fluorine atom, owing to its strong inductive electron-withdrawing effect, also serves as an effective, albeit weaker, ortho-directing group.[6]

This technical guide focuses on the strategic use of 2-fluoro-N,N-dimethylbenzene-1-sulfonamide as a substrate in DoM reactions. The presence of two distinct directing groups on the same aromatic scaffold presents a compelling case study in synergistic and competitive directing effects, offering a versatile platform for the synthesis of highly substituted aromatic compounds. We will delve into the synthesis of this key substrate, provide detailed protocols for its application in DoM, and discuss the mechanistic nuances that govern the regiochemical outcome of the metalation.

Synthesis of 2-Fluoro-N,N-dimethylbenzene-1-sulfonamide

The preparation of the title compound is a straightforward two-step process commencing from commercially available 2-fluorobenzenesulfonyl chloride.

Protocol 1: Synthesis of 2-Fluoro-N,N-dimethylbenzene-1-sulfonamide

Step 1: Reaction of 2-Fluorobenzenesulfonyl Chloride with Dimethylamine

This reaction involves the nucleophilic attack of dimethylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding sulfonamide.

-

Materials:

-

2-Fluorobenzenesulfonyl chloride

-

Dimethylamine (2.0 M solution in THF or as a gas)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of 2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Slowly add a 2.0 M solution of dimethylamine in THF (1.1 eq). Alternatively, bubble dimethylamine gas through the solution until saturation is reached.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-fluoro-N,N-dimethylbenzene-1-sulfonamide.

-

-

Expected Outcome: This procedure typically provides the desired sulfonamide in good to excellent yields (80-95%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Directed ortho-Metalation of 2-Fluoro-N,N-dimethylbenzene-1-sulfonamide

The core of this application note lies in the selective deprotonation of 2-fluoro-N,N-dimethylbenzene-1-sulfonamide. The presence of the powerful N,N-dimethylsulfonamide DMG at C1 and the fluorine atom at C2 raises a critical question of regioselectivity: will metalation occur at C3 (ortho to fluorine) or C6 (ortho to the sulfonamide)?

Based on the established hierarchy of directing group ability, the sulfonamide group is a significantly stronger director than fluorine.[7] Therefore, lithiation is expected to occur predominantly at the C6 position.

Protocol 2: General Procedure for Directed ortho-Metalation and Electrophilic Quench

This protocol outlines the general conditions for the lithiation of 2-fluoro-N,N-dimethylbenzene-1-sulfonamide and subsequent reaction with an electrophile.

-

Materials:

-

2-Fluoro-N,N-dimethylbenzene-1-sulfonamide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) (solution in hexanes)

-

Electrophile (e.g., trimethylsilyl chloride (TMSCl), dimethylformamide (DMF), iodine (I₂), benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-fluoro-N,N-dimethylbenzene-1-sulfonamide (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. A color change is often observed, indicating the formation of the aryllithium species.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add a solution of the chosen electrophile (1.2-1.5 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-3 hours, then gradually warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an appropriate organic solvent (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,2,6-trisubstituted benzene derivative.

-

Data Presentation: A Survey of Potential Electrophilic Traps

The versatility of the ortho-lithiated intermediate allows for the introduction of a diverse range of functional groups. The following table summarizes potential electrophiles and their corresponding products.

| Electrophile | Reagent | Product Functional Group |

| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Formylation | N,N-Dimethylformamide (DMF) | -CHO |

| Iodination | Iodine (I₂) | -I |

| Carboxylation | Carbon dioxide (CO₂) (gas or solid) | -COOH |

| Hydroxymethylation | Paraformaldehyde | -CH₂OH |

| Alkylation | Alkyl halides (e.g., CH₃I) | -Alkyl |

| Arylation | Arylboronic esters (Suzuki-Miyaura coupling) | -Aryl |

Mechanistic Considerations and the Role of Fluorine

The primary directing influence in this system is the N,N-dimethylsulfonamide group, which coordinates strongly with the lithium cation of the organolithium base. This pre-coordination complex positions the base in close proximity to the ortho protons, facilitating deprotonation.

While the sulfonamide group dictates the regioselectivity of the initial metalation, the ortho-fluorine substituent plays a crucial secondary role. Its strong inductive effect increases the acidity of the adjacent C-H protons, potentially lowering the activation energy for deprotonation. However, in this case, the superior coordinating ability of the sulfonamide group overrides the inductive effect of the fluorine at the more distant C3 position.

Furthermore, the presence of the fluorine atom can influence the reactivity of the resulting functionalized products in subsequent transformations, such as cross-coupling reactions, by modifying the electronic properties of the aromatic ring.

Conclusion and Future Outlook

The use of 2-fluoro-N,N-dimethylbenzene-1-sulfonamide as a substrate in Directed ortho-Metalation provides a reliable and highly regioselective route to 1,2,6-trisubstituted aromatic compounds. The powerful directing ability of the N,N-dimethylsulfonamide group ensures that metalation occurs predictably at the C6 position, while the ortho-fluorine substituent can be leveraged for further synthetic manipulations. The protocols outlined in this guide offer a robust framework for researchers and drug development professionals to access a diverse array of complex molecular architectures. The continued exploration of substrates bearing multiple directing groups will undoubtedly lead to the development of even more sophisticated and efficient synthetic strategies, pushing the boundaries of molecular construction.

References

-

Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. [Link][5][8][9]

-

Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link][10][11]

-

Hartung, C. G., & Snieckus, V. (2002). The Directed ortho Metalation Reaction—A Point of Entry to New Aromatic Worlds. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Baran, P. S. Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. [Link][3][4]

-

Wikipedia contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link][1][2]

-

Mortier, J. (2016). 07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link][12]

-

Myers, A. G. ortho metalation. Andrew G Myers Research Group, Harvard University. [Link][13]

-

Macklin, T. K., & Snieckus, V. (2005). The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. Organic Letters, 7(13), 2519–2522. [Link]

-

Familoni, O. B. (2015). Metalated Sulfonamides and Their Synthetic Applications. ResearchGate. [Link][5]

-

Slocum, D. W., & Jennings, C. A. (1976). Directed metalation. 10. Competition between directing groups. The Journal of Organic Chemistry, 41(23), 3653–3661. [Link]

-

Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]

-

S. M. T. and D. W. S. (1972). Ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium. Condensation with electrophilic compounds. Canadian Journal of Chemistry, 50(14), 2286-2291. [Link][6]

-

Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1-360. [Link][7]

-

A. F. D. and D. J. C. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

-

Beak, P., & Meyers, A. I. (1986). Aprotic and related nonproton-transfer routes to carbanions. Accounts of Chemical Research, 19(12), 356–363. [Link]

-

Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109–112. [Link]

-

Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten des Anisols gegen Phenyl-lithium (IV. Mitteil. über die Austauschbarkeit von Wasserstoff gegen Lithium). Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197–1210. [Link]

- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.

-

Aissaoui, R., Nourry, A., Snieckus, V., & Mortier, J. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. Organic Letters, 12(4), 680–683. [Link][14]

-

Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angewandte Chemie International Edition, 43(17), 2206–2225. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. barnesandnoble.com [barnesandnoble.com]

- 4. baranlab.org [baranlab.org]

- 5. worldofbooks.com [worldofbooks.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Book Review: Organolithiums: Selectivity for Synthesis - Jonathan Clayden [organic-chemistry.org]

- 10. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 11. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]

- 12. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Divergent Cross-Coupling of 2-Fluoro-N,N-dimethylbenzene-1-sulfonamide

This Application Note and Protocol Guide details the cross-coupling methodologies for 2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 1240296-65-8).

This scaffold presents a unique "divergent reactivity" profile. The ortho-fluoro substituent serves as a latent electrophile for Nickel-catalyzed defluorinative coupling, while the sulfonamide moiety acts as a powerful Directing Group (DG) for Palladium-catalyzed C-H activation at the C6 position.

Part 1: Strategic Analysis & Reactivity Profile

Executive Summary: 2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a bifunctional arene. Successful functionalization requires selecting the catalyst system based on the desired site of modification.

-

Path A (C-F Activation): Uses Nickel (0) catalysis to cleave the strong C-F bond, replacing the fluorine atom with an aryl or alkyl group. This is driven by the electron-withdrawing nature of the sulfonamide, which activates the C-F bond for oxidative addition.

-

Path B (C-H Activation): Uses Palladium (II) catalysis.[1] The sulfonamide oxygen coordinates to Pd, directing activation to the sterically accessible C6 position (ortho-C-H), leaving the C-F bond intact.

Reactivity Map

The following diagram illustrates the regioselectivity switches based on the catalytic metal center.

Figure 1: Divergent catalytic pathways determined by metal center selection.

Part 2: Detailed Experimental Protocols

Protocol A: Ni-Catalyzed Defluorinative Suzuki-Miyaura Coupling

Objective: Replacement of the C2-Fluorine atom with an aryl group.

Mechanism: The electron-withdrawing sulfonamide (

Materials

-

Substrate: 2-fluoro-N,N-dimethylbenzene-1-sulfonamide (1.0 equiv)

-

Coupling Partner: Arylboronic acid (

) (1.5 equiv) -

Pre-Catalyst:

(10 mol%) — Handle in Glovebox -

Ligand:

(Tricyclohexylphosphine) (20 mol%) or -

Base:

(2.0 equiv) -

Solvent: Toluene/Dioxane (4:1 ratio), anhydrous.

Step-by-Step Procedure

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

(10 mol%) and -

Reagent Addition: Add the substrate (1.0 equiv), Arylboronic acid (1.5 equiv), and finely ground

(2.0 equiv) to the vial. -

Solvent: Add anhydrous Toluene/Dioxane mixture (0.2 M concentration relative to substrate).

-

Sealing: Cap the vial with a PTFE-lined septum cap. Remove from the glovebox.

-

Reaction: Heat the reaction block to 100°C for 12–18 hours.

-

Note: C-F activation has a high activation barrier; vigorous heating is often required compared to C-Br coupling.[2]

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Nickel residues. Rinse with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Troubleshooting & Optimization Table

| Variable | Recommendation | Rationale |

| Catalyst Dies | Switch to | Air-stable Ni(II) precursors reduced in situ can be more robust if glovebox is unavailable. |

| Low Yield | Add | Fluoride additives can stabilize the boronate intermediate and facilitate transmetalation. |

| Protodeboronation | Use Boronic Esters (BPin) | Boronic esters are more stable than acids at high temperatures. |

Protocol B: Pd-Catalyzed Sulfonamide-Directed C-H Arylation

Objective: Functionalization of the C6 position (Ortho to Sulfonamide), retaining the C2-Fluorine. Mechanism: The sulfonamide oxygen coordinates to Pd(II), forming a palladacycle intermediate. The reaction proceeds via a CMD (Concerted Metalation-Deprotonation) pathway.

Materials

-

Substrate: 2-fluoro-N,N-dimethylbenzene-1-sulfonamide (1.0 equiv)

-

Coupling Partner: Aryl Iodide (

) (1.2 equiv) -

Catalyst:

(5–10 mol%) -

Ligand: None required (Ligand-free) or

for difficult substrates. -

Additive: Silver Acetate (

) (1.0 equiv) or Silver Carbonate (-

Role of Ag: Acts as a halide scavenger to regenerate the cationic Pd species and facilitate the C-H activation step.

-

-

Acid: PivOH (Pivalic Acid) (0.3 equiv) — Critical Additive

-

Solvent: HFIP (Hexafluoroisopropanol) or DCE (Dichloroethane).

Step-by-Step Procedure

-

Reaction Assembly: In a screw-cap vial, combine

(10 mol%), -

Substrate Addition: Add the sulfonamide substrate (1.0 equiv) and the Aryl Iodide (1.2 equiv).

-

Solvent: Add HFIP (0.1–0.2 M).

-

Why HFIP? This solvent is known to drastically accelerate C-H activation reactions by stabilizing the CMD transition state.

-

-

Reaction: Seal and heat to 80–100°C for 16 hours.

-

Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to

. -

Workup: Dilute with DCM, wash with saturated

(to remove PivOH and Ag salts), dry over

Mechanistic Diagram (C-H Activation)

Figure 2: Catalytic cycle for Sulfonamide-directed C-H arylation.

Part 3: References

-

Fujita, T., et al. "Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation."[2][3] Beilstein Journal of Organic Chemistry, 2024. Link

-

Context: Establishes the protocol for Ni-catalyzed activation of C-F bonds ortho to an oxygen/heteroatom, analogous to the sulfonamide activation.

-

-

Rosen, B. M., et al. "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds." Chemical Reviews, 2011.[4] Link

-

Context: Comprehensive review of Ni-catalysis mechanisms, including oxidative addition to difficult electrophiles.

-

-

Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2010. Link

-

Context: Foundational work on Directed C-H activation mechanisms relevant to sulfonamide directing groups.

-

-

Grygorenko, O. O., et al. "Sulfonamides in Medicinal Chemistry: Synthesis and Diversity." Chemical Reviews, 2020. Link

-

Context: Reviews the stability and utility of sulfonamide scaffolds in drug discovery.

-

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation | Sciety [sciety.org]

- 4. youtube.com [youtube.com]

Validation & Comparative

Distinguishing 2-Fluoro-N,N-dimethylbenzene-1-sulfonamide from Regioisomers

Executive Summary

In medicinal chemistry and process development, the precise identification of regioisomers is critical for establishing structure-activity relationships (SAR) and ensuring regulatory compliance. 2-Fluoro-N,N-dimethylbenzene-1-sulfonamide (Ortho isomer) often co-exists with its 3-fluoro (Meta) and 4-fluoro (Para) isomers due to non-selective synthesis pathways or directing group competition.

This guide provides a definitive, data-driven methodology to distinguish the 2-fluoro isomer from its analogues. Unlike the symmetric 4-fluoro isomer, the 2-fluoro variant exhibits complex second-order NMR effects and distinct chromatographic retention due to the "ortho effect" between the sulfonyl and fluorine groups.

Chemical Identity & Structural Context[1][2][3][4][5][6]

The three isomers share the molecular formula C₈H₁₀FNO₂S (MW: 203.23 g/mol ) but possess distinct electronic and steric environments.

| Property | 2-Fluoro (Ortho) | 3-Fluoro (Meta) | 4-Fluoro (Para) |

| Structure | Sulfonamide & F are 1,2-positioned. | Sulfonamide & F are 1,3-positioned. | Sulfonamide & F are 1,4-positioned. |

| Symmetry | Asymmetric ( | Asymmetric ( | Symmetric ( |

| Dipole Moment | High (Vectors additive) | Moderate | Low (Vectors opposing) |

| Key Feature | Steric crowding; Ortho-F coupling. | H2 proton is isolated (singlet-like). | Simplified AA'BB' NMR system. |

Synthesis & Origin of Regioisomers

Understanding the origin of these isomers aids in anticipating impurities.

-

Sulfonylation of Fluorobenzene: Electrophilic aromatic substitution of fluorobenzene with chlorosulfonic acid typically yields the 4-fluoro isomer (major) due to the para-directing nature of fluorine. The 2-fluoro isomer appears as a minor impurity (<5-10%).

-

Ortho-Lithiation: Directed ortho-metalation (DoM) of benzenesulfonamides can selectively install fluorine at the 2-position, but incomplete conversion or "halogen dance" mechanisms can lead to isomeric mixtures.

Analytical Strategy: Spectroscopic Differentiation

A. 1H NMR Spectroscopy (The Definitive Method)

Proton NMR offers the most immediate visual confirmation of regiochemistry.

1. 4-Fluoro (Para) – The "Symmetric" Standard

-

Pattern: Two distinct multiplets in the aromatic region (approx. 7.0–8.0 ppm).

-

System: AA'BB' (or AA'XX') spin system.

-

Appearance: Often resembles two "doublets" (roofing effect common), integrating to 2H each.

-

Coupling: Large ortho coupling (

Hz) and H-F coupling (

2. 3-Fluoro (Meta) – The "Isolated Proton"

-

Pattern: Four distinct aromatic signals.[1]

-

Key Diagnostic: Look for a signal around 7.4–7.6 ppm that appears as a doublet of triplets or a narrow multiplet. This is H2 , located between the SO₂ and F groups.

-

Coupling: H2 shows small meta-coupling to H4/H6 and H-F coupling, but lacks large ortho proton coupling.

3. 2-Fluoro (Ortho) – The Target

-

Pattern: Four distinct aromatic signals, often clustered.[2]

-

Key Diagnostic: The H6 proton (adjacent to SO₂) is significantly deshielded (downfield, ~7.8–8.0 ppm) and appears as a doublet of doublets (dd) or doublet of multiplets .

-

Spectral Signature:

-

H3 (adj. to F): ~7.2 ppm (Triplet-like due to

). -

H6 (adj. to SO₂): ~7.9 ppm (Deshielded by SO₂ anisotropy).

-

H4/H5: Complex multiplets in the 7.3–7.6 ppm range.

-

B. 13C NMR Spectroscopy

Carbon NMR provides a binary "Symmetry Check."

-

2-Fluoro & 3-Fluoro: Show 6 distinct aromatic carbon signals (plus methyl carbons).

-

4-Fluoro: Shows only 4 distinct aromatic carbon signals due to symmetry (C2 equivalent to C6; C3 equivalent to C5).

C. 19F NMR Spectroscopy

Fluorine NMR is the "Gold Standard" for purity assessment due to the wide chemical shift range.

| Isomer | Approx. Shift ( | Multiplicity (Decoupled) | Multiplicity (Coupled) |

| 2-Fluoro | -108 to -112 | Singlet | Multiplet (coupling to H3, H4, H5, H6) |

| 3-Fluoro | -109 to -111 | Singlet | Multiplet (coupling to H2, H4, H5, H6) |

| 4-Fluoro | -103 to -106 | Singlet | Triplet of triplets (tt) |

Note: Shifts are solvent-dependent (typically referenced to CFCl₃ = 0 ppm). The relative order is usually Para (most downfield) > Ortho/Meta.

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for identifying the 2-fluoro isomer from a crude mixture.

Caption: Logical decision tree for differentiating regioisomers using 1H NMR splitting patterns.

Chromatographic Separation (HPLC)[8]

When separating mixtures (e.g., reaction crudes), the isomers exhibit different retention behaviors based on polarity and shape selectivity.

-

Column: C18 (Reverse Phase) is standard. Phenyl-Hexyl columns offer superior selectivity for fluorinated aromatics due to

interactions. -

Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

-

Elution Order (Typical on C18):

-

2-Fluoro (Ortho): Most polar (highest dipole), often elutes first or second.

-

3-Fluoro (Meta): Intermediate.

-

4-Fluoro (Para): Least polar, often elutes last.

-

-

Note: The 2-fluoro isomer may show a "fronting" peak shape if the sulfonamide nitrogen is not fully substituted, but for the N,N-dimethyl derivative, peak shape is usually symmetrical.

Detailed Experimental Protocol

Protocol: Characterization of 2-Fluoro-N,N-dimethylbenzene-1-sulfonamide

Objective: Confirm identity and purity of the 2-fluoro isomer (CAS 151868-16-5).

Materials:

-

Sample (~10 mg)[3]

-

Solvent: CDCl₃ (0.6 mL)

-

NMR Tube (5 mm)

Procedure:

-

Sample Prep: Dissolve 10 mg of the sulfonamide in CDCl₃. Ensure complete dissolution to avoid line broadening.

-

1H NMR Acquisition:

-

Scan range: -1 to 12 ppm.

-

Scans: 16 (minimum).

-

Target Analysis: Focus on the 7.0–8.0 ppm region.

-

Expectation: Look for the characteristic "roofed" multiplet of H3 (ortho to F) at ~7.2 ppm and the deshielded dd of H6 at ~7.9 ppm.

-

-

19F NMR Acquisition:

-

Scan range: -50 to -150 ppm.

-

Expectation: Single sharp peak at approx. -109 ppm (vs internal CFCl₃ or calibrated to solvent lock).

-

-

GC-MS (Optional):

-

Column: HP-5MS or equivalent.

-

Method: 50°C (2 min) -> 20°C/min -> 280°C.

-

Differentiation: While MW (203) is identical, the ortho isomer often exhibits a distinct fragmentation pathway involving the loss of the ortho substituent or interaction with the sulfonamide oxygen (Ortho Effect), leading to different ion abundance ratios compared to para.

-

References

-

PubChem. 4-Fluoro-N,N-dimethylbenzenesulfonamide (Compound Summary). National Library of Medicine. [Link]

- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (General Reference for 19F Shifts).

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[4] (Reference for AA'BB' vs ABCD splitting patterns).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.